molecular formula C14H13FN2 B1317679 5-Fluoro-2-(indolin-1-yl)aniline CAS No. 640768-22-5

5-Fluoro-2-(indolin-1-yl)aniline

Cat. No.: B1317679
CAS No.: 640768-22-5
M. Wt: 228.26 g/mol
InChI Key: TWDATFKLQLDJRT-UHFFFAOYSA-N
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Description

5-Fluoro-2-(indolin-1-yl)aniline is a compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of organic chemistry due to their presence in many natural products and biologically active compounds

Preparation Methods

Chemical Reactions Analysis

5-Fluoro-2-(indolin-1-yl)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include boron hydrides for reduction and sulfuric acid for catalysis . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding oxindoles, while reduction can yield dihydroindole derivatives .

Comparison with Similar Compounds

5-Fluoro-2-(indolin-1-yl)aniline can be compared with other similar indole derivatives, such as 2,3-dihydroindoles and indolinylmethyl sulfonamides . These compounds share similar structural features but differ in their specific functional groups and biological activities. For example, indolinylmethyl sulfonamides have shown strong affinity for receptor proteins in wheat, while 2,3-dihydroindoles are known for their neuroprotective and antioxidant properties . The uniqueness of this compound lies in its specific fluorine substitution, which can influence its reactivity and biological activity.

Properties

IUPAC Name

2-(2,3-dihydroindol-1-yl)-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2/c15-11-5-6-14(12(16)9-11)17-8-7-10-3-1-2-4-13(10)17/h1-6,9H,7-8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDATFKLQLDJRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=C(C=C(C=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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